molecular formula C19H22ClNO3S2 B2799282 3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1797726-93-2

3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2799282
CAS No.: 1797726-93-2
M. Wt: 411.96
InChI Key: HRMLMDRJJOOLRG-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide derivatives, including structures related to the specified chemical, have been synthesized for various studies. These compounds are characterized using techniques such as H-NMR, C-NMR, and HRMS analysis, ensuring the accuracy of their molecular structures. For instance, novel benzensulfonamid derivatives have been synthesized, exhibiting potential anticancer, anti-HIV, and antimicrobial activities. These studies highlight the chemical versatility and applicability of sulfonamide compounds in medicinal chemistry (Çetin Bayrak, 2021; J. Sławiński et al., 2012).

Biological Activities

The biological activities of sulfonamide derivatives are widely studied, particularly their antimicrobial and anticancer properties. Some compounds have shown remarkable activity against various cancer cell lines, such as lung, colon, and breast cancer, at low micromolar levels. These studies indicate the potential of sulfonamide derivatives in developing new therapeutic agents (Nikulsinh Sarvaiya et al., 2019; Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal activities of novel sulfonamide derivatives have been extensively researched, providing insights into their potential as antibacterial and antifungal agents. These compounds have been evaluated against a variety of bacteria and fungi, showing significant activity and thus suggesting their utility in addressing drug-resistant microbial infections (M. Zareef et al., 2007; S. Y. Hassan, 2013).

Molecular Docking and DFT Calculations

Advanced computational techniques like molecular docking and Density Functional Theory (DFT) calculations are employed to understand the interaction mechanisms of sulfonamide derivatives with biological targets. These studies offer insights into the structural basis of the biological activity of these compounds, aiding in the design of more potent and selective therapeutic agents (Asmaa M. Fahim et al., 2019).

Properties

IUPAC Name

3-chloro-4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S2/c1-15-7-8-17(13-18(15)20)26(22,23)21-14-19(9-11-24-12-10-19)25-16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMLMDRJJOOLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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